molecular formula C20H24FNO4 B11218886 Diethyl 4-(2-fluorophenyl)-1,2,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Diethyl 4-(2-fluorophenyl)-1,2,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11218886
M. Wt: 361.4 g/mol
InChI Key: ZZHNYIKOWFMIOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Diethyl 4-(2-fluorophenyl)-1,2,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a chemical compound belonging to the dihydropyridine class. Dihydropyridines are known for their significant pharmacological activities, particularly as calcium channel blockers. This compound features a unique structure with a fluorophenyl group, which may contribute to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-diethyl 4-(2-fluorophenyl)-1,2,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves a multi-step process. One common method is the Hantzsch dihydropyridine synthesis, which includes the following steps:

    Condensation Reaction: Ethyl acetoacetate, ammonium acetate, and an aldehyde (such as 2-fluorobenzaldehyde) are reacted together.

    Cyclization: The intermediate formed undergoes cyclization to form the dihydropyridine ring.

    Esterification: The final step involves esterification to introduce the diethyl groups at positions 3 and 5.

Industrial Production Methods

In an industrial setting, the synthesis is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

3,5-Diethyl 4-(2-fluorophenyl)-1,2,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the dihydropyridine ring.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens or nitro groups under acidic conditions.

Major Products Formed

    Oxidation: Pyridine derivatives with modified electronic properties.

    Reduction: Reduced forms of the dihydropyridine with altered functional groups.

    Substitution: Substituted fluorophenyl derivatives with various functional groups.

Scientific Research Applications

3,5-Diethyl 4-(2-fluorophenyl)-1,2,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential effects on biological systems, particularly in relation to calcium channel modulation.

    Medicine: Investigated for its potential therapeutic applications, especially in cardiovascular diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects primarily through its interaction with calcium channels. By binding to these channels, it can modulate calcium influx into cells, which is crucial for various physiological processes. The fluorophenyl group may enhance its binding affinity and specificity, leading to more pronounced biological effects.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine calcium channel blocker with a similar core structure but different substituents.

    Amlodipine: A widely used calcium channel blocker with a longer duration of action.

    Felodipine: Known for its high vascular selectivity and efficacy in treating hypertension.

Uniqueness

3,5-Diethyl 4-(2-fluorophenyl)-1,2,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate is unique due to the presence of the fluorophenyl group, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other dihydropyridines. This uniqueness can be leveraged in the design of new therapeutic agents with improved efficacy and safety profiles.

Properties

Molecular Formula

C20H24FNO4

Molecular Weight

361.4 g/mol

IUPAC Name

diethyl 4-(2-fluorophenyl)-1,2,6-trimethyl-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C20H24FNO4/c1-6-25-19(23)16-12(3)22(5)13(4)17(20(24)26-7-2)18(16)14-10-8-9-11-15(14)21/h8-11,18H,6-7H2,1-5H3

InChI Key

ZZHNYIKOWFMIOV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C(=C(C1C2=CC=CC=C2F)C(=O)OCC)C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.